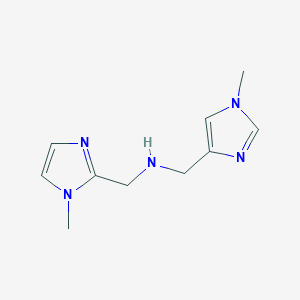
1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine typically involves the reaction of 1-methylimidazole derivatives. One common method involves the alkylation of 1-methylimidazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the imidazole nitrogen, making it more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, affecting their activity. The compound may also interfere with cellular pathways by modulating the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with one methyl group.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.
Uniqueness
1-(1-Methyl-1H-imidazol-2-yl)-N-((1-methyl-1H-imidazol-4-yl)methyl)methanamine is unique due to the presence of two imidazole rings with different substitution patterns. This structural feature allows for more diverse interactions with molecular targets and potentially broader applications in various fields.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(1-methylimidazol-4-yl)-N-[(1-methylimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C10H15N5/c1-14-7-9(13-8-14)5-11-6-10-12-3-4-15(10)2/h3-4,7-8,11H,5-6H2,1-2H3 |
InChI Key |
UWPDEXPSOXHRFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CNCC2=CN(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















